molecular formula C7H4ClNS B146242 2-Chlorobenzothiazole CAS No. 615-20-3

2-Chlorobenzothiazole

Cat. No.: B146242
CAS No.: 615-20-3
M. Wt: 169.63 g/mol
InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N
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Description

2-Chlorobenzothiazole (C₇H₄ClNS) is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring with a chlorine substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions at the 2-position. Key applications include its use in synthesizing anticancer agents, fluorescent probes, and polymer stabilizers .

Preparation Methods

Phosphorus Pentachloride and Phenylisothiocyanate

Early methods relied on reacting phenylisothiocyanate with phosphorus pentachloride (PCl₅) in sealed tubes or open flasks . While conceptually straightforward, this approach suffered from low yields (40–50%) and required stringent conditions, limiting scalability . The reaction mechanism involves PCl₅ acting as both a chlorinating agent and a Lewis acid:

C₆H₅NCS+PCl₅C₇H₄ClNS+POCl₃+HCl\text{C₆H₅NCS} + \text{PCl₅} \rightarrow \text{C₇H₄ClNS} + \text{POCl₃} + \text{HCl}

Despite its historical significance, this method is obsolete due to poor efficiency and hazardous byproducts .

Modern Synthesis Approaches

Chlorination of 2-Mercaptobenzothiazole

The most common route involves chlorinating 2-mercaptobenzothiazole (MBT) using diverse reagents:

a. Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride offers high yields (85–95%) under mild conditions (25–50°C) . The reaction proceeds via nucleophilic substitution, where SO₂Cl₂ replaces the thiol group:

C₇H₅NS₂+SO₂Cl₂C₇H₄ClNS+SO₂+HCl\text{C₇H₅NS₂} + \text{SO₂Cl₂} \rightarrow \text{C₇H₄ClNS} + \text{SO₂} + \text{HCl}

Procedure : MBT is treated with 6–10 molar equivalents of SO₂Cl₂ without solvents. Excess reagent ensures complete conversion, and the product is isolated via steam distillation . Industrial adoption favors this method for its reproducibility and minimal byproducts .

b. Phosgene (COCl₂)

Phosgene-based chlorination requires MBT, toluene, and catalysts (e.g., FeCl₃). After reaction completion, hydrogen gas purges residual phosgene and HCl . While effective, phosgene’s extreme toxicity limits its use outside controlled environments .

c. Elemental Chlorine (Cl₂)

Gaseous chlorine reacts with MBT in solvents like CCl₄ or benzene at 80–100°C . Catalysts like AlCl₃ enhance reactivity, but side reactions (e.g., disulfide formation) reduce yields to 70–80% .

Direct Chlorination of Benzothiazole

Benzothiazole undergoes electrophilic substitution at the 2-position using Cl₂ in the presence of FeCl₃ or AlCl₃ :

C₇H₅NS+Cl₂FeCl₃C₇H₄ClNS+HCl\text{C₇H₅NS} + \text{Cl₂} \xrightarrow{\text{FeCl₃}} \text{C₇H₄ClNS} + \text{HCl}

Conditions : Refluxing in inert solvents (e.g., chlorobenzene) at 100–120°C achieves 80–85% yields . This method bypasses MBT synthesis but requires careful temperature control to avoid over-chlorination .

Industrial Production Methods

The sulfuryl chloride route dominates industrial-scale production due to its scalability and cost-effectiveness . A typical protocol involves:

  • Charging MBT and SO₂Cl₂ (6:1 molar ratio) into a reactor at 25°C.

  • Quenching with ice water to neutralize excess SO₂Cl₂.

  • Separating the organic layer and distilling under reduced pressure (132–134°C at 21 mmHg) .

Advantages :

  • High purity (>98%) without chromatography.

  • Short reaction time (<2 hours).

  • Minimal waste (SO₂ and HCl are recyclable) .

Alternative Routes

High-Temperature Cyclization

2-Chlorophenyl isocyanide dichloride reacts with sulfur at 150–400°C to form this compound :

C₇H₃Cl₂N+SC₇H₄ClNS+SCl₂\text{C₇H₃Cl₂N} + \text{S} \rightarrow \text{C₇H₄ClNS} + \text{SCl₂}

This method avoids pre-synthesized MBT but requires specialized equipment for high-temperature operations .

Comparative Analysis

Method Reagents Conditions Yield Advantages Disadvantages
Sulfuryl Chloride SO₂Cl₂, MBT25–50°C, solvent-free85–95%High yield, scalable, low byproductsSO₂Cl₂ corrosion, HCl handling
Phosgene COCl₂, MBT80–100°C, catalyst70–80%Rapid reactionExtreme toxicity, residual phosgene
Direct Chlorination Cl₂, FeCl₃100–120°C, reflux80–85%No MBT requiredOver-chlorination risk, costly setup
High-Temperature S, isocyanide dichloride150–400°C65–75%Novel pathwayEnergy-intensive, low yield

Chemical Reactions Analysis

2-Chlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of CBT derivatives in anticancer therapy. A notable research project synthesized a series of benzothiazole-piperazine-1,2,3-triazole hybrids incorporating CBT. These compounds were evaluated for their antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain hybrids exhibited moderate to potent activity, with the most effective compound showing an IC50 of 38 µM against T47D cells .

Pharmacological Profile
The pharmacological spectrum of CBT derivatives includes activities such as:

  • Antimicrobial
  • Antimalarial
  • Anticonvulsant
  • Analgesic
  • Antidiabetic

These properties make CBT a focal point for developing new therapeutic agents .

Synthesis of 2-Aminothiazoles

CBT serves as a precursor in synthesizing 2-aminothiazoles through various coupling reactions. Notably, palladium-catalyzed C–N coupling reactions have been optimized using CBT, yielding significant amounts of products under microwave irradiation conditions. This method has shown to be more efficient than traditional methods, allowing for the synthesis of various 2-aminothiazoles that are potential candidates for pharmaceutical applications .

Reaction TypeConditionsYield (%)
Palladium-Catalyzed C–NMicrowave irradiationUp to 64%
Copper-Catalyzed C–NConventional heatingVaries

Agrochemical Applications

CBT derivatives are also explored in agrochemicals, particularly as fungicides and herbicides. Their ability to inhibit specific biological pathways in pests makes them valuable in developing crop protection agents. Research indicates that modifications to the CBT structure can enhance its efficacy against various plant pathogens .

Material Science

In material science, CBT is used to synthesize polymers and other materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that CBT-based polymers exhibit improved resistance to environmental degradation compared to traditional materials .

Case Studies

Case Study 1: Anticancer Compounds
A study focused on synthesizing benzothiazole derivatives demonstrated that compounds containing CBT showed significant antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the benzothiazole ring influenced the biological activity positively .

Case Study 2: Synthesis Efficiency
Research on the synthesis of 2-aminothiazoles from CBT highlighted the efficiency of microwave-assisted reactions over traditional methods. The optimized conditions allowed for higher yields and shorter reaction times, showcasing the potential for industrial applications in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 2-chlorobenzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Reactivity Comparisons

2-Chlorobenzothiazole vs. 2-Chlorobenzoxazole

  • Structural Difference : Benzoxazole replaces the sulfur atom in the thiazole ring with oxygen.
  • Reactivity: The sulfur atom in benzothiazole enhances electron delocalization, making it more reactive toward nucleophilic substitution compared to benzoxazole. For example, this compound reacts efficiently with piperazine under mild conditions (NaHCO₃, 2-propanol, room temperature), whereas 2-chlorobenzoxazole requires harsher conditions for similar reactions .
  • Applications : Benzothiazoles are preferred in anticancer drug synthesis due to their higher bioavailability, while benzoxazoles are more common in materials science (e.g., OLEDs) .

This compound vs. 2-Chlorobenzimidazole

  • Structural Difference : Benzimidazole contains two nitrogen atoms in the heterocyclic ring instead of one nitrogen and one sulfur.
  • Acidity : The NH group in benzimidazole is more acidic (pKa ~5.5) than the thiazole NH (pKa ~8.5), influencing their respective roles in hydrogen-bonding interactions in drug design .
  • Biological Activity : Benzimidazole derivatives (e.g., albendazole) are widely used as antiparasitics, whereas benzothiazole derivatives (e.g., K1586) show potent anticancer activity (IC₅₀ ~10 µM in HT29 cells) .

Anticancer Activity

  • This compound Derivatives: The amidine derivative K1586, synthesized from 6-amino-2-chlorobenzothiazole, exhibits an IC₅₀ of ~10 µM in colorectal cancer cells. The chlorine atom enhances DNA-binding affinity by stabilizing interactions with AT-rich regions .
  • 2-Amino-5-chlorobenzothiazole: Derivatives with methoxy or nitro groups show improved cytotoxicity (IC₅₀ <5 µM) in breast cancer models, highlighting the importance of substituent positioning .
  • Comparison with Benzimidazoles : While benzimidazoles (e.g., cabazitaxel) target microtubules, benzothiazoles often inhibit checkpoint kinase 1 (Chk1), offering a different mechanism of action .

Biological Activity

2-Chlorobenzothiazole (CBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of CBT, including its synthesis, pharmacological properties, and case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C7_7H4_4ClNS
  • Molecular Weight : 169.63 g/mol
  • CAS Number : 615-20-3
  • IUPAC Name : 2-chloro-1,3-benzothiazole
  • Solubility : Insoluble in water

Synthesis of this compound Derivatives

The synthesis of CBT and its derivatives often involves various methods such as C-N coupling reactions. Recent studies have demonstrated efficient synthetic routes that yield derivatives with enhanced biological activities. For example, CBT can be reacted with primary amines to produce 2-aminobenzothiazoles, which exhibit improved pharmacological profiles .

Anticancer Activity

CBT has been evaluated for its anticancer properties against various cancer cell lines. A study reported the synthesis of novel benzothiazole derivatives that exhibited potent antiproliferative effects against breast (MCF7, T47D) and colon cancer (HCT116, Caco2) cell lines. Some derivatives showed IC50_{50} values in the low micromolar range, indicating significant potential as anticancer agents .

CompoundCell LineIC50_{50} (µM)
5bMCF738
5bT47D33
5bHCT11648
5bCaco242

Antimicrobial Activity

CBT and its derivatives have demonstrated notable antimicrobial properties. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Furthermore, certain derivatives exhibited antifungal activity comparable to standard antifungal agents against Aspergillus flavus .

Antioxidant and Anti-inflammatory Properties

Recent investigations into the antioxidant capabilities of CBT derivatives revealed promising results. Compounds were assessed using DPPH, FRAP, and ORAC assays, showing significant free radical scavenging activity. Additionally, some derivatives inhibited the pro-inflammatory enzyme 5-lipoxygenase (LO), with IC50_{50} values in the sub-micromolar range .

Case Studies

  • Anticancer Screening : A series of benzothiazole hybrids were synthesized and tested for their antiproliferative activity against cancer cell lines. The most potent compounds demonstrated a clear structure-activity relationship (SAR), suggesting that specific substitutions on the benzothiazole ring enhance biological activity .
  • Multifunctional Applications : Research highlighted the multifunctional potential of CBT derivatives as photoprotective agents in sunscreen formulations. One derivative was found to be stable under UV irradiation while providing broad-spectrum protection against UV radiation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and molecular identifiers of 2-Chlorobenzothiazole?

  • Answer: this compound (CAS: 615-20-3) has the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . Its structure consists of a benzothiazole ring with a chlorine substituent at the 2-position. Key identifiers include its systematic IUPAC name (2-chloro-1,3-benzothiazole) and synonyms such as 2-chlorobenzo[d]thiazole. Physicochemical characterization typically employs techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For structural confirmation, X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for solution) is recommended .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Answer:

  • Ventilation: Use local exhaust ventilation to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as the compound may cause irritation .
  • Storage: Store in a cool, dry place away from strong oxidizers. Ensure containers are sealed to prevent moisture ingress .
  • Spill Management: Collect spilled material using non-sparking tools and dispose of it as hazardous waste .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound as a precursor in cross-coupling reactions?

  • Answer:

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) with ligands such as XPhos or SPhos enhance reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with indole derivatives requires sodium tert-butoxide as a base and toluene as a solvent at 70°C for 15 hours .
  • Side Reactions: Competing hydrolysis of the chlorothiazole group may occur under prolonged heating. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .
  • Workup: Purify products via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

  • Answer:

  • DFT Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites. For instance, the chlorine atom at C2 is a strong electron-withdrawing group, directing substitutions to the C6 position .
  • Tautomerism Analysis: Compare energy landscapes of tautomers (e.g., this compound vs. its thione form) to assess stability under varying pH conditions .
  • Reaction Pathway Simulation: Tools like Gaussian or ORCA model transition states in nucleophilic aromatic substitution reactions, guiding synthetic route optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chlorine with amino or fluoro groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .
  • Metabolic Stability Testing: Use hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain inconsistent in vivo results .
  • Crystallographic Validation: Resolve ambiguities in derivative structures via X-ray diffraction to confirm regiochemistry of substitutions .

Q. Methodological Resources Table

Technique Application References
X-ray crystallographyStructural confirmation of derivatives
Palladium-catalyzed couplingSynthesis of benzothiazole-based heterocycles
DFT calculationsReactivity prediction and tautomer analysis
LC-MS/NMRPurity assessment and reaction monitoring

Properties

IUPAC Name

2-chloro-1,3-benzothiazole
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InChI

InChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BSQLQMLFTHJVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4ClNS
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DSSTOX Substance ID

DTXSID2052289
Record name 2-Chlorobenzothiazole
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Molecular Weight

169.63 g/mol
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CAS No.

615-20-3
Record name 2-Chlorobenzothiazole
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Record name Benzothiazole, 2-chloro-
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Synthesis routes and methods

Procedure details

The title compound was synthesized following the procedure described for (S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (See EXAMPLE 141), using (R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate (0.3 g, 0.903 mmol), hydrogen chloride, 4M in 1,4-dioxane (10 mL, 40.0 mmol), diisopropylethylamine (1 mL, 5.75 mmol), and 2-chlorobenzothiazole (0.153 mL, 0.903 mmol) to afford (R)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (0.201 g, 0.550 mmol, 60.9% yield). m/z: 366.0 (M+1);
Name
(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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